5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step reactions that are optimized for yield and purity. These methods often include nucleophilic substitution, cross-coupling reactions, and direct fluorination techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new drugs, particularly those targeting bacterial infections.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines such as:
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
What sets 5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid apart is its unique combination of fluorine atoms and the quinoline ring, which enhances its biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H5F4NO3 |
---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
5-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI Key |
MGFJOAXXCHZRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)F |
Origin of Product |
United States |
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